4-(azidomethyl)-1,3-benzoxazole
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Overview
Description
4-(Azidomethyl)-1,3-benzoxazole is an organic compound that features a benzoxazole ring substituted with an azidomethyl group at the 4-position Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring The azidomethyl group is characterized by the presence of an azide functional group (-N₃) attached to a methyl group
Preparation Methods
The synthesis of 4-(azidomethyl)-1,3-benzoxazole typically involves the introduction of the azidomethyl group to the benzoxazole ring. One common method is the reaction of 4-(chloromethyl)-1,3-benzoxazole with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group.
Reaction Conditions:
Reactants: 4-(chloromethyl)-1,3-benzoxazole, sodium azide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures (e.g., 80-100°C)
Reaction Time: Several hours
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Azidomethyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Alkynes, copper(I) salts, solvents like tetrahydrofuran (THF)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a catalyst (e.g., palladium on carbon)
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO
Major Products:
Cycloaddition: 1,2,3-triazoles
Reduction: Aminomethyl derivatives
Substitution: Corresponding substituted benzoxazole derivatives
Scientific Research Applications
4-(Azidomethyl)-1,3-benzoxazole has several scientific research applications:
Materials Science: Used in the functionalization of carbon nanostructures, such as carbon nanotubes and graphene, to enhance their properties and compatibility with other materials.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules and pharmaceuticals, particularly those requiring azide functionalities for further transformations.
Organic Synthesis: Employed in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-1,3-benzoxazole largely depends on the specific application and the chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
4-(Azidomethyl)-1,3-benzoxazole can be compared with other azidomethyl-substituted heterocycles, such as:
4-(Azidomethyl)-1,3-benzothiazole: Similar structure but with a sulfur atom instead of oxygen in the heterocyclic ring.
4-(Azidomethyl)-1,3-benzimidazole: Similar structure but with an additional nitrogen atom in the heterocyclic ring.
5-(Azidomethyl)-1,2,3-triazole: Contains a triazole ring instead of a benzoxazole ring.
Properties
CAS No. |
1964458-02-3 |
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Molecular Formula |
C8H6N4O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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